molecular formula C24H27FN4O B10926423 [3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone

[3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone

Cat. No.: B10926423
M. Wt: 406.5 g/mol
InChI Key: LRWFETNAHAKTHY-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone involves several steps:

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can be performed using halogenating agents or nucleophiles.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions using boron reagents.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone include other pyrazolo[3,4-b]pyridines and indole derivatives . These compounds share similar structural features and biological activities but differ in their specific functional groups and applications. The unique combination of functional groups in 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone makes it distinct and valuable for specific research and industrial applications.

Properties

Molecular Formula

C24H27FN4O

Molecular Weight

406.5 g/mol

IUPAC Name

[3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H27FN4O/c1-3-17-13-18(24(30)28-12-6-7-15(2)14-28)21-22(16-10-11-16)27-29(23(21)26-17)20-9-5-4-8-19(20)25/h4-5,8-9,13,15-16H,3,6-7,10-12,14H2,1-2H3

InChI Key

LRWFETNAHAKTHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C4CC4)C(=O)N5CCCC(C5)C

Origin of Product

United States

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